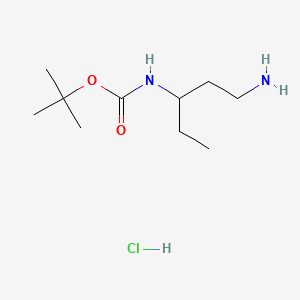

tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride

Description

BenchChem offers high-quality tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(1-aminopentan-3-yl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2.ClH/c1-5-8(6-7-11)12-9(13)14-10(2,3)4;/h8H,5-7,11H2,1-4H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDGOHJRICERGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCN)NC(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856370 | |

| Record name | tert-Butyl (1-aminopentan-3-yl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131594-84-7 | |

| Record name | tert-Butyl (1-aminopentan-3-yl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Mono-Boc-Protected 1,3-Diaminopentane Hydrochloride

Abstract

Mono-protected diamines are indispensable building blocks in modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The selective protection of one amino group in a symmetrical or unsymmetrical diamine presents a significant synthetic challenge, often resulting in a mixture of unprotected, mono-protected, and di-protected products.[1] This guide provides a comprehensive overview of the synthesis of mono-Boc-protected 1,3-diaminopentane, culminating in its stable hydrochloride salt. We will explore the mechanistic principles that govern selectivity, provide a field-proven experimental protocol, and discuss the critical parameters for achieving high yield and purity. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for this valuable synthetic intermediate.

Introduction: The Challenge of Selective Mono-Protection

1,3-Diaminopentane is a versatile C5 building block containing two primary amine functionalities.[2][] In multi-step synthetic sequences, it is frequently necessary to differentiate these two nucleophilic centers to enable selective functionalization. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for this purpose; it is stable under a wide range of basic and nucleophilic conditions yet is readily cleaved under mild acidic conditions.[4][5]

The primary obstacle in preparing N-Boc-1,3-diaminopentane is controlling the stoichiometry of the reaction with di-tert-butyl dicarbonate (Boc₂O). Because the two amino groups have similar reactivity, a simple combination of the reagents leads to a statistical mixture of products, complicating purification and reducing the yield of the desired mono-protected compound.[1] The key to an efficient synthesis lies in modulating the nucleophilicity of one amine, thereby directing the reaction to the other.

The most effective strategy to achieve this is the in situ mono-protonation of the diamine. By introducing one equivalent of acid, one amino group is converted to its non-nucleophilic ammonium salt, leaving the other free to react selectively with the Boc-anhydride.[6][7] This guide details a protocol that leverages this principle for a reliable and scalable synthesis.

Mechanistic Pathway: A Tale of Two Amines

The success of this synthesis hinges on a precise, stepwise modulation of reactivity. The entire process can be understood through two core stages: selective protection followed by salt formation.

2.1. In Situ Mono-protonation and N-Boc Protection

Directly using anhydrous HCl gas is effective but operationally challenging.[7] A more practical and safer laboratory method involves the in situ generation of exactly one equivalent of HCl. This is elegantly achieved by reacting chlorotrimethylsilane (Me₃SiCl) with an anhydrous alcohol solvent, such as methanol.[7]

The generated HCl immediately protonates one of the amine groups of 1,3-diaminopentane, which is the stronger base. This acid-base reaction is rapid and effectively "switches off" the nucleophilicity of one nitrogen atom. The resulting mono-ammonium species presents a single, available nucleophilic site for the subsequent acylation reaction with di-tert-butyl dicarbonate (Boc₂O). The free amine attacks a carbonyl carbon of the Boc anhydride, leading to the formation of the stable tert-butyl carbamate.

Caption: Logical flow of the mono-protection synthesis.

2.2. Purification and Salt Formation

After the protection reaction, the mixture contains the desired mono-Boc product, the di-Boc byproduct, and unreacted diamine. A crucial aqueous workup based on pH adjustment allows for their separation. An acidic wash protonates both the desired product and the unreacted diamine, drawing them into the aqueous phase while the neutral di-Boc byproduct remains in the organic layer. Subsequently, basifying the aqueous layer deprotonates the ammonium groups, allowing the mono-Boc product and unreacted diamine to be extracted back into an organic solvent. The final purification is typically achieved via column chromatography.

The purified mono-Boc-1,3-diaminopentane is often an oil or low-melting solid. To improve its handling and long-term stability, it is converted to its hydrochloride salt by treating a solution of the free base with ethereal or methanolic HCl. This protonates the remaining free amine, yielding a stable, crystalline solid that is easily stored and weighed.

Experimental Protocol

This protocol is adapted from established general methods for the selective mono-Boc protection of diamines.[7][8] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

3.1. Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| 1,3-Diaminopentane | 102.18 | 589-37-7 | Corrosive, flammable liquid[2] |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 24424-99-5 | Moisture sensitive solid |

| Chlorotrimethylsilane (Me₃SiCl) | 108.64 | 75-77-4 | Volatile, corrosive liquid |

| Methanol (Anhydrous) | 32.04 | 67-56-1 | Flammable, toxic |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | Volatile solvent |

| Sodium Hydroxide (NaOH) | 40.00 | 1310-73-2 | Corrosive solid |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | Drying agent |

| Hydrochloric Acid (e.g., 2M in Ether) | 36.46 | 7647-01-0 | Corrosive |

3.2. Step-by-Step Synthesis

Caption: Experimental workflow for the synthesis.

-

Mono-protonation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1,3-diaminopentane (1.0 eq.) in anhydrous methanol. Cool the stirred solution to 0 °C using an ice bath.

-

HCl Generation: Add chlorotrimethylsilane (1.0 eq.) dropwise to the solution. A white precipitate of the ammonium salt may form. Allow the mixture to stir at 0 °C for 15 minutes.

-

Boc Protection: To the reaction mixture, add a solution of di-tert-butyl dicarbonate (1.0 eq.) in anhydrous methanol dropwise.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

-

Dilute the residue with water and wash with ethyl ether (2x). This removes the highly nonpolar di-Boc-protected byproduct.

-

Adjust the pH of the aqueous layer to >12 with a 4N NaOH solution.

-

-

Purification:

-

Combine the dichloromethane extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude mono-Boc-protected diamine.

-

Purify the crude product by column chromatography on silica gel (e.g., using a DCM/MeOH gradient) to afford the pure product.[9]

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified mono-Boc-1,3-diaminopentane in a minimal amount of ethyl acetate or diethyl ether.

-

Slowly add a 2M solution of HCl in diethyl ether with stirring until precipitation ceases.

-

Collect the resulting white solid by vacuum filtration, wash with cold ether, and dry in vacuo to yield the final Boc-protected 1,3-diaminopentane hydrochloride.

-

3.3. Self-Validating System & Characterization

-

Reaction Monitoring: TLC analysis (e.g., silica gel with a mobile phase of 9:1 DCM:MeOH with 1% NH₄OH) can be used to track the consumption of the starting material and the formation of the mono- and di-protected products. Staining with ninhydrin will visualize primary amines (starting material and product), while a permanganate stain can visualize the carbamate product.

-

Structural Confirmation: The identity and purity of the final product should be confirmed by spectroscopic methods:

-

¹H and ¹³C NMR: Will confirm the presence of the Boc group (a characteristic singlet at ~1.45 ppm in ¹H NMR and carbonyl/quaternary carbons in ¹³C NMR) and the pentane backbone.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the protected amine.

-

-

Yield Calculation: A typical yield for this type of selective protection, after purification, is in the range of 60-80%.[7]

Conclusion

The selective mono-Boc protection of 1,3-diaminopentane is a critical transformation for its use in advanced synthetic applications. The challenge of selectivity is effectively overcome by a strategy of in situ mono-protonation, which deactivates one amine group towards the protecting agent. The protocol described herein, utilizing chlorotrimethylsilane as a convenient HCl source, provides a reliable and reproducible method for obtaining the desired mono-protected intermediate. Final conversion to the stable hydrochloride salt facilitates storage and handling, making this valuable building block readily accessible for further chemical elaboration in pharmaceutical and materials science research.

References

-

Chavez, F., et al. (2014). General Method for Selective Mono-Boc Protection of Diamines and Thereof. ResearchGate. Available at: [Link]

-

Taylor & Francis Online. (2010). Selective Mono‐BOC Protection of Diamines. Taylor & Francis Online. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). 1,3-Diaminopentane | C5H14N2 | CID 102444. PubChem. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Chavez, F., et al. (2014). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Available at: [Link]

Sources

- 1. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]

- 2. 1,3-Diaminopentane | C5H14N2 | CID 102444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. tandfonline.com [tandfonline.com]

- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 8. researchgate.net [researchgate.net]

- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of tert-Butyl (1-aminopentan-3-yl)carbamate Hydrochloride

This document provides an in-depth technical guide to the spectroscopic characterization of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride. As a crucial intermediate in various synthetic applications, a thorough understanding of its structural and spectroscopic properties is paramount for researchers, scientists, and drug development professionals. This guide is structured to offer not just data, but a practical, field-tested perspective on the interpretation of spectroscopic information, ensuring scientific integrity and fostering a deeper understanding of the molecule's characteristics.

Introduction: The Significance of Spectroscopic Analysis

Tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride is a bifunctional molecule containing a primary amine, a secondary carbamate, and a pentyl backbone. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable building block in peptide synthesis and the development of more complex molecular architectures. Accurate spectroscopic characterization is the cornerstone of its quality control, verifying its identity, purity, and stability. This guide will delve into the expected spectroscopic signatures of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

It is important to note that publicly available, experimentally derived spectra for this specific compound are limited. Therefore, this guide will provide a comprehensive analysis based on predicted data and established spectroscopic principles, corroborated by data from structurally analogous compounds. This approach not only offers a robust theoretical framework but also hones the essential skill of predictive spectroscopy.

Molecular Structure and Key Functional Groups

A foundational understanding of the molecular structure is critical for interpreting its spectroscopic output. The following diagram illustrates the structure of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride and highlights the key functional groups that will be the focus of our analysis.

Figure 1: Chemical structure of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride with key functional groups highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide a wealth of structural information. The hydrochloride salt form means the primary amine will be protonated to an ammonium group, which will influence the chemical shifts of nearby protons and carbons. The choice of solvent (e.g., D₂O, DMSO-d₆) will also affect the observed chemical shifts, particularly for exchangeable protons (NH and NH₃⁺).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The following table summarizes the predicted chemical shifts, multiplicities, and integrations.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale for Assignment |

| H-a (CH₃ -C(CH₃)₂) | ~1.40 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are shielded and show no coupling, resulting in a characteristic singlet. |

| H-b (CH₃ -CH₂) | ~0.90 | Triplet (t) | 3H | The terminal methyl group protons are split by the adjacent methylene group (H-c). |

| H-c (CH₃-CH₂ ) | ~1.50-1.60 | Multiplet (m) | 2H | These protons are diastereotopic and will be split by the adjacent methyl (H-b) and methine (H-d) protons. |

| H-d (CH -N) | ~3.60-3.80 | Multiplet (m) | 1H | The methine proton is deshielded by the adjacent nitrogen of the carbamate and will show complex splitting from neighboring methylene groups. |

| H-e (CH₂ -CH-N) | ~1.70-1.90 | Multiplet (m) | 2H | These protons are diastereotopic and will be split by the adjacent methine (H-d) and methylene (H-f) protons. |

| H-f (CH₂ -NH₃⁺) | ~3.00-3.20 | Multiplet (m) | 2H | Deshielded by the adjacent positively charged ammonium group. |

| H-g (NH -Boc) | ~6.80-7.20 | Broad singlet (br s) or doublet (d) | 1H | The carbamate proton's chemical shift is solvent-dependent and may show coupling to the methine proton (H-d). |

| H-h (NH₃ ⁺) | ~7.50-8.50 | Broad singlet (br s) | 3H | The ammonium protons are exchangeable and typically appear as a broad signal; its chemical shift is highly dependent on solvent and concentration. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Assignment |

| C-1 ( C H₃-C(CH₃)₂) | ~28.5 | The three equivalent methyl carbons of the tert-butyl group. |

| C-2 (CH₃-C (CH₃)₂) | ~79.0 | The quaternary carbon of the tert-butyl group, deshielded by the adjacent oxygen. |

| C-3 (C =O) | ~156.0 | The carbonyl carbon of the carbamate group, highly deshielded. |

| C-4 (C H₃-CH₂) | ~10.0 | The terminal methyl carbon of the ethyl group. |

| C-5 (CH₃-C H₂) | ~25.0 | The methylene carbon of the ethyl group. |

| C-6 (C H-N) | ~50.0 | The methine carbon bonded to the carbamate nitrogen. |

| C-7 (C H₂-CH-N) | ~35.0 | The methylene carbon adjacent to the methine. |

| C-8 (C H₂-NH₃⁺) | ~38.0 | The methylene carbon adjacent to the ammonium group, deshielded by the positive charge. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-20 mg of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of exchangeable NH and NH₃⁺ protons, while D₂O will result in their exchange and disappearance from the spectrum.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Optimize the spectral width to encompass all expected proton signals.

-

Set an appropriate relaxation delay (e.g., 1-2 seconds) to ensure accurate integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. For this molecule, electrospray ionization (ESI) would be the preferred ionization technique due to the compound's polarity and the presence of basic nitrogen atoms.

Predicted Mass Spectrum

In positive ion mode ESI-MS, the spectrum is expected to show a prominent peak for the protonated molecule (the free base), [M+H]⁺.

| Ion | Predicted m/z | Identity |

| [M+H]⁺ | 203.18 | Protonated tert-Butyl (1-aminopentan-3-yl)carbamate |

| [M-Boc+H]⁺ | 103.12 | Loss of the Boc group |

| [M-C₄H₉]⁺ | 146.12 | Loss of the tert-butyl group |

The fragmentation pattern can provide valuable structural information. Tandem MS (MS/MS) experiments would involve isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.

Figure 2: Predicted ESI-MS/MS fragmentation pathway for [M+H]⁺ of tert-Butyl (1-aminopentan-3-yl)carbamate.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

-

Instrumentation: Use an ESI-MS system, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source.

-

Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500).

-

For MS/MS analysis, select the [M+H]⁺ ion as the precursor and acquire the product ion spectrum.

-

-

Data Analysis: Analyze the resulting spectra to identify the molecular ion and characteristic fragment ions, comparing them to the predicted values.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride will be characterized by absorption bands corresponding to the N-H, C-H, C=O, and C-N bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 (broad) | N-H stretch | Carbamate N-H |

| 3200-2800 (broad) | N-H stretch | Ammonium N-H |

| 2960-2850 | C-H stretch | Alkyl C-H |

| ~1700 | C=O stretch | Carbamate carbonyl |

| ~1520 | N-H bend | Carbamate N-H |

| ~1250 and ~1170 | C-O stretch | Carbamate C-O |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using a neat solid sample with an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. The ATR method is generally preferred for its simplicity and speed.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring high-quality IR spectra.

-

Data Acquisition:

-

Obtain a background spectrum of the empty ATR crystal or the KBr pellet press.

-

Place the sample on the ATR crystal or in the pellet holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Analyze the spectrum to identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Conclusion: A Unified Spectroscopic Profile

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and quality assessment of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride. By integrating the data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, a detailed and self-validating picture of the molecule emerges. The predicted data, based on sound chemical principles and comparison with analogous structures, serves as a reliable reference for researchers in the absence of readily available experimental spectra. This multi-faceted spectroscopic approach ensures the high level of confidence in molecular identity required for rigorous scientific research and development.

References

At present, there are no direct publications with comprehensive spectroscopic data for tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride. The predicted data and interpretations in this guide are based on established principles of spectroscopic analysis and data from structurally related compounds available in chemical databases and publications.

An In-depth Technical Guide to Elucidating the Mechanism of Action of tert-Butyl (1-aminopentan-3-yl)carbamate Hydrochloride

Preamble: From Chemical Intermediate to Therapeutic Candidate

In the landscape of modern drug discovery, the journey from a simple chemical entity to a well-characterized therapeutic agent is one of rigorous scientific inquiry. The compound tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride is, in its immediate commercial context, a building block—a molecule designed for the synthesis of more complex structures. However, its inherent structural motifs, namely the carbamate group and a diamine backbone, are present in numerous bioactive molecules. This guide, therefore, takes a forward-looking approach. We will treat this compound as a novel therapeutic candidate and outline a comprehensive, field-proven strategy to uncover its core mechanism of action. This document is intended for researchers, scientists, and drug development professionals, providing a robust framework for the scientific interrogation of a new chemical entity.

Molecular Profile and Structural Significance

tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride is a Boc-protected diamine. The tert-butyloxycarbonyl (Boc) protecting group on one of the amine functions provides chemical stability and modulates the molecule's polarity, which can influence its ability to cross cellular membranes.[1] The presence of a primary amine and a carbamate-protected secondary amine within a flexible pentyl chain suggests potential interactions with a variety of biological targets.

| Property | Value | Source |

| Molecular Formula | C10H23ClN2O2 | ChemScene[2] |

| Molecular Weight | 238.76 g/mol | ChemScene[2] |

| TPSA (Topological Polar Surface Area) | 64.35 Ų | ChemScene[2] |

| LogP | 1.6385 | ChemScene[2] |

The carbamate moiety is a key feature in many approved drugs, acting as a stable and effective pharmacophore.[1][3] It can participate in hydrogen bonding and can be designed to interact with specific residues in enzyme active sites or receptor binding pockets.[1] Carbamates are found in drugs with diverse mechanisms, from cholinesterase inhibitors like rivastigmine to anticonvulsants such as felbamate.[3] This versatility underscores the importance of a systematic investigation into the potential bioactivity of any novel carbamate-containing compound.

Postulated Mechanism of Action: A Neuromodulatory Hypothesis

Given the structural resemblance of the unprotected 1,3-diaminopentane core to certain neurotransmitters and neuromodulatory molecules, a primary hypothesis is that tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride acts on targets within the central nervous system (CNS). The carbamate group itself is a known pharmacophore for cholinesterase inhibition.[4] Therefore, a plausible starting point for investigation is its potential role as a cholinesterase inhibitor or as a modulator of other neuronal receptors or ion channels.

This guide will proceed with the working hypothesis that the compound is a novel acetylcholinesterase (AChE) inhibitor. The following sections detail the experimental workflows required to test this hypothesis and to characterize the compound's broader pharmacological profile.

Experimental Workflow for Mechanism of Action Elucidation

The following protocols are designed as a self-validating cascade. Each stage of the investigation builds upon the results of the previous one, providing a logical and efficient path to understanding the compound's mechanism of action.

Phase 1: Primary Target Engagement and Enzymatic Inhibition

The initial step is to determine if the compound directly interacts with and inhibits its hypothesized target, acetylcholinesterase.

Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Objective: To quantify the compound's ability to inhibit AChE activity.

-

Materials:

-

tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride

-

Human recombinant acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Donepezil or Rivastigmine (positive control)

-

96-well microplate reader

-

-

Procedure:

-

Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, DTNB, and varying concentrations of the test compound or control.

-

Add AChE to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate, ATCI.

-

Measure the absorbance at 412 nm every minute for 10 minutes. The rate of color change is proportional to AChE activity.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

-

Causality and Interpretation: A low IC50 value (in the nanomolar to low micromolar range) would provide strong evidence of direct AChE inhibition.[5] The shape of the dose-response curve can provide initial insights into the nature of the inhibition.

Caption: Workflow for AChE Inhibition Assay.

Phase 2: Cellular Activity and Target Validation

Following in vitro confirmation, the next critical step is to assess the compound's activity in a cellular context.

Protocol 2: Cell-Based Assay for Cholinergic Activity

-

Objective: To determine if the compound can modulate cholinergic signaling in a relevant cell line (e.g., SH-SY5Y neuroblastoma cells).

-

Materials:

-

SH-SY5Y cells

-

Cell culture medium (e.g., DMEM/F12)

-

Carbachol (a cholinergic agonist)

-

Calcium indicator dye (e.g., Fluo-4 AM)

-

Test compound

-

Fluorescence plate reader or microscope

-

-

Procedure:

-

Culture SH-SY5Y cells in 96-well plates.

-

Load the cells with a calcium indicator dye.

-

Pre-incubate the cells with various concentrations of the test compound.

-

Stimulate the cells with carbachol to activate muscarinic acetylcholine receptors, leading to an increase in intracellular calcium.

-

Measure the fluorescence intensity to quantify the intracellular calcium concentration.

-

-

Causality and Interpretation: If the compound is an AChE inhibitor, it will increase the concentration of acetylcholine produced by the cells, potentiating the effect of carbachol and leading to a stronger calcium signal compared to carbachol alone. This validates the target engagement in a cellular system.

Phase 3: Selectivity and Off-Target Profiling

A crucial aspect of drug development is understanding a compound's selectivity. This protocol aims to identify potential off-target effects.

Protocol 3: Broad Panel Kinase and Receptor Screening

-

Objective: To assess the compound's binding affinity against a wide range of kinases, G-protein coupled receptors (GPCRs), ion channels, and transporters.

-

Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs). A fixed concentration of the test compound (e.g., 10 µM) is screened against a panel of hundreds of molecular targets.

-

Data Presentation: The results are usually presented as a percentage of inhibition or binding at the tested concentration.

| Target Class | Representative Targets | Desired Outcome |

| Kinases | EGFR, HER2, ABL, SRC | Low inhibition (<50%) |

| GPCRs | Dopamine, Serotonin, Adrenergic Receptors | Low binding affinity |

| Ion Channels | hERG, Sodium, Calcium Channels | Low inhibition |

| Transporters | SERT, DAT, NET | Low inhibition |

-

Causality and Interpretation: A "clean" profile with high selectivity for the primary target (AChE) is desirable. Significant off-target activity would require further investigation and could represent either undesirable side effects or a polypharmacological mechanism of action.

Phase 4: In Vivo Proof of Concept

The final stage of preclinical mechanism of action studies involves testing the compound in a relevant animal model.

Protocol 4: Scopolamine-Induced Amnesia Model in Rodents

-

Objective: To evaluate the compound's ability to reverse cognitive deficits in a well-established model of cholinergic dysfunction.

-

Materials:

-

Male C57BL/6 mice or Wistar rats

-

Test compound formulated for in vivo administration (e.g., in saline)

-

Scopolamine (muscarinic antagonist that induces amnesia)

-

Morris Water Maze or Y-maze apparatus

-

-

Procedure:

-

Acclimatize animals to the testing environment.

-

Administer the test compound or vehicle control at various doses.

-

After a set pre-treatment time, administer scopolamine to induce a cognitive deficit.

-

Assess learning and memory using a behavioral paradigm such as the Morris Water Maze (measuring escape latency to a hidden platform) or the Y-maze (measuring spontaneous alternation).

-

-

Causality and Interpretation: A statistically significant improvement in cognitive performance in the compound-treated group compared to the scopolamine-only group would provide in vivo evidence that the compound's mechanism of action is relevant to a disease model and has therapeutic potential.

Caption: In Vivo Scopolamine-Induced Amnesia Model Workflow.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to elucidating the mechanism of action for a novel chemical entity, tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride. By starting with a plausible, structure-based hypothesis and progressing through in vitro, cellular, and in vivo validation, a comprehensive understanding of the compound's pharmacology can be achieved. The carbamate moiety is a privileged scaffold in medicinal chemistry, and a thorough investigation as detailed here is paramount to unlocking the therapeutic potential of new derivatives.[1][3] The successful completion of these studies would lay the essential groundwork for further preclinical development, including pharmacokinetics, toxicology, and formulation studies.

References

-

Jukič, M., & Knez, D. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Pharmaceuticals, 14(7), 635. [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl carbamate. In PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

- Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

-

Kumar, A., et al. (2021). Synthesis and evaluation of novel carbamate-substituted flavanone derivatives as potent acetylcholinesterase inhibitors and anti-amnestic agents. Journal of Biomolecular Structure and Dynamics, 39(14), 5143-5156. [Link]

-

Kos, J., et al. (2020). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 25(21), 5193. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Emergence of a Key Synthetic Intermediate: A Technical Guide to tert-Butyl (1-aminopentan-3-yl)carbamate Hydrochloride and its Role in Modern Anticonvulsant Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of antiepileptic drug (AED) development is a testament to the power of rational drug design and the relentless pursuit of optimized synthetic pathways. Within this narrative, the discovery and application of specific chiral building blocks are often as pivotal as the final active pharmaceutical ingredient (API). This technical guide delves into the history, synthesis, and significance of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride, a key intermediate whose story is intrinsically linked to the development of the third-generation AED, Brivaracetam. While not a therapeutic agent itself, the strategic use of this and structurally similar carbamate-protected diamines has been instrumental in achieving the stereochemical purity and manufacturing efficiency required for modern pharmaceuticals. We will explore the chemical logic behind its design, detail its synthesis, and illuminate its critical role in the broader context of antiepileptic drug discovery.

Introduction: The Unseen Pillars of Pharmaceutical Innovation

The history of medicine is often told through the lens of breakthrough drugs. However, behind each successful API lies a story of chemical innovation, where the development of novel intermediates and synthetic routes plays a crucial, albeit often unsung, role. The tert-butoxycarbonyl (Boc) protecting group, for instance, has become a cornerstone of modern organic synthesis, particularly in peptide and pharmaceutical chemistry, due to its stability under a wide range of conditions and its facile, selective removal under acidic conditions. The application of this protecting group to chiral diamine scaffolds, such as the pentane backbone, has given rise to a class of versatile intermediates.

This guide focuses on a representative of this class, tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride, and its significance as a key building block. Its "discovery" is not a singular event but rather an outcome of the extensive process development for the anticonvulsant drug Brivaracetam.

The Genesis: A Tale of Rational Drug Design in Epilepsy Treatment

The story of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride is inextricably linked to the evolution of the "racetam" class of drugs. The journey began with piracetam in the 1960s, initially investigated for sedative-hypnotic properties.[1] A serendipitous discovery revealed its cognitive-enhancing effects, and later, weak anticonvulsant properties were identified.[1] This led to the development of levetiracetam, an analogue with significantly more potent anticonvulsant activity, which was found to bind to the synaptic vesicle glycoprotein 2A (SV2A).[2][3]

The success of levetiracetam spurred a rational drug discovery program by UCB Pharma to identify new SV2A ligands with even better affinity and potentially improved clinical profiles.[2][4] This large-scale screening effort led to the identification of Brivaracetam, the 4-n-propyl analogue of levetiracetam, which exhibited greater potency and a broadened spectrum of activity in preclinical models.[3] Brivaracetam was subsequently approved in the United States and Europe in 2016 under the brand name Briviact® for the treatment of focal-onset seizures.[4][5]

The development of a commercially viable and stereochemically pure synthesis for Brivaracetam was a significant challenge. The molecule possesses two chiral centers, making stereoselective synthesis paramount. It is within the various synthetic routes developed to address this challenge that key intermediates like tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride emerged as critical components.

The Core Intermediate: Chemical Properties and Strategic Importance

The structure of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride is elegantly designed for its role as a synthetic intermediate.

// Define nodes with labels for atoms N1 [label="H₂N⁺", pos="0,0!"]; C1 [label="CH₂", pos="1,0.5!"]; C2 [label="CH₂", pos="2,0!"]; C3 [label="CH", pos="3,0.5!"]; N2 [label="NH", pos="4,0!"]; C4 [label="C", pos="5,0.5!"]; O1 [label="O", pos="5.5,1.2!"]; O2 [label="O", pos="4.5,-0.7!"]; C5 [label="C(CH₃)₃", pos="5.5,-1.2!"]; Cl [label="Cl⁻", pos="0,-1!"]; C6 [label="CH₂", pos="3.5,1.5!"]; C7 [label="CH₃", pos="4,2.2!"];

// Define bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- N2; C3 -- C6; C6 -- C7; N2 -- C4; C4 -- O1 [style=double]; C4 -- O2; O2 -- C5; } dot Structure of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride

The key features of this molecule that underscore its utility in synthesis are:

-

Differential Protection: The presence of a Boc-protected amine and a primary amine (as the hydrochloride salt) allows for selective reaction at the unprotected nitrogen. This is fundamental for the sequential introduction of different molecular fragments.

-

Chirality: While the specific intermediate may be racemic or a specific enantiomer depending on the synthetic route, the pentane backbone provides a scaffold upon which chirality can be established and maintained. In the context of Brivaracetam synthesis, achieving the correct stereochemistry is critical for its therapeutic activity.

-

Solubility and Handling: The hydrochloride salt form generally improves the compound's stability and handling characteristics as a solid, which is advantageous in a manufacturing setting.

The Boc protecting group is the lynchpin of this strategy. Its stability to a wide range of reagents, including many nucleophiles and bases, allows for extensive chemical modifications at other parts of the molecule without disturbing the protected amine. The subsequent deprotection is typically achieved under mild acidic conditions, which often do not affect other functional groups, thus ensuring the integrity of the molecular framework.

Synthesis of the Intermediate: A Representative Protocol

The synthesis of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride and its analogues can be achieved through various synthetic strategies. A common approach involves the reductive amination of a suitable ketone precursor followed by Boc protection. Below is a representative, conceptual protocol based on established chemical principles.

Conceptual Synthetic Pathway

Detailed Experimental Protocol (Illustrative)

-

Reductive Amination of 1-Aminopentan-3-one:

-

To a solution of 1-aminopentan-3-one hydrochloride in methanol, add a suitable base (e.g., triethylamine) to neutralize the salt.

-

Pressurize the reaction vessel with ammonia and then with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

-

The reaction is typically stirred at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

Causality: The palladium catalyst facilitates the reduction of the imine intermediate formed in situ from the ketone and ammonia, yielding the diamine. The use of ammonia as the nitrogen source is a direct and atom-economical approach.

-

-

Selective Boc Protection:

-

After filtration to remove the catalyst, the resulting solution of 1,3-pentanediamine is cooled in an ice bath.

-

A solution of di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent (e.g., dichloromethane or THF) is added dropwise. The stoichiometry is carefully controlled to favor mono-protection.

-

Causality: The less sterically hindered primary amine is generally more reactive and will preferentially react with the Boc anhydride. Controlling the amount of Boc₂O is crucial to minimize the formation of the di-protected by-product.

-

-

Formation of the Hydrochloride Salt:

-

The reaction mixture containing the mono-Boc-protected diamine is concentrated under reduced pressure.

-

The residue is dissolved in a suitable solvent like diethyl ether or ethyl acetate.

-

A solution of hydrochloric acid in the same solvent (or gaseous HCl) is then added, leading to the precipitation of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride.

-

The solid product is collected by filtration, washed with cold solvent, and dried under vacuum.

-

Causality: The formation of the hydrochloride salt at the remaining free amine provides a stable, crystalline solid that is easier to handle, purify, and store than the free base, which is often an oil.

-

Self-Validation and Quality Control:

Each step of this protocol includes inherent validation checks:

-

Reaction Monitoring: The progress of the reductive amination and Boc protection can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure complete conversion of the starting material.

-

Product Characterization: The final product's identity and purity should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry. The melting point of the crystalline hydrochloride salt also serves as a good indicator of purity.

| Parameter | Expected Outcome |

| ¹H NMR | Characteristic peaks for the Boc group (a singlet at ~1.4 ppm), the alkyl chain protons, and the amine protons. |

| ¹³C NMR | Resonances corresponding to the carbonyl of the carbamate, the quaternary carbon of the t-butyl group, and the carbons of the pentane backbone. |

| HPLC Purity | Typically >98% for use in pharmaceutical synthesis. |

| Melting Point | A sharp melting point range indicates high purity. |

Application in the Synthesis of Brivaracetam

The strategic value of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride becomes evident when examining the various patented synthetic routes to Brivaracetam.[4][6] A generalized scheme illustrating its application is presented below.

In a typical synthetic sequence, the free primary amine of the carbamate intermediate is reacted with a chiral electrophile, such as an activated derivative of butanoic acid, to introduce the second stereocenter and the remainder of the Brivaracetam backbone. Following this key coupling step, the Boc protecting group is removed under acidic conditions, and the resulting primary amine undergoes intramolecular cyclization to form the pyrrolidinone ring characteristic of Brivaracetam.

The choice of a Boc-protected diamine offers several advantages in this process:

-

Prevents Side Reactions: The Boc group prevents the protected amine from participating in the alkylation step, ensuring the desired regioselectivity.

-

Facilitates Purification: The presence of the lipophilic Boc group can aid in the purification of intermediates by column chromatography.

-

Enables a Convergent Synthesis: The use of pre-formed, protected building blocks allows for a more convergent and efficient overall synthesis compared to a linear approach where the functional groups are introduced sequentially on a simpler starting material.

Conclusion: The Indispensable Role of Strategic Intermediates

The story of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride is a microcosm of the broader narrative of pharmaceutical process development. Its existence and utility are not born out of a quest for a new molecule for its own sake, but from the practical need to solve the complex synthetic challenges posed by a therapeutically important target like Brivaracetam. This intermediate, and others like it, represent the molecular tools that enable chemists to construct complex, stereochemically pure molecules in an efficient and scalable manner. As the demand for more sophisticated and targeted therapeutics continues to grow, the innovation in the design and synthesis of such key building blocks will remain a critical and enabling component of drug discovery and development.

References

- U.S. Patent 10,221,134 B2. (2019). Processes to produce brivaracetam.

-

Chavan, A. B., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega, 7(3), 2389–2404. [Link]

-

New Drug Approvals. (n.d.). Brivaracetam. [Link]

- U.S. Patent 7,629,474 B2. (2009). Process for the preparation of 2-oxo-1-pyrrolidine derivatives.

-

Rogawski, M. A. (2008). Brivaracetam: a rational drug discovery success story. British Journal of Pharmacology, 154(8), 1555–1557. [Link]

-

Lattanzi, R., et al. (2017). The Preclinical Discovery and Development Of Brivaracetam For The Treatment Of Focal Epilepsy. Expert Opinion on Drug Discovery, 12(9), 905-918. [Link]

-

Gillard, M., et al. (2016). Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties. Epilepsia, 57(4), 538-548. [Link]

-

Kenda, B. M., et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity. Journal of Medicinal Chemistry, 47(3), 530–549. [Link]

-

Bialer, M., & White, H. S. (2018). Brivaracetam: A Newly Approved Medication for Epilepsy. Epilepsy Currents, 18(4), 229-234. [Link]

-

Rogawski, M. A. (2008). Brivaracetam: a rational drug discovery success story. British journal of pharmacology, 154(8), 1555–1557. [Link]

Sources

- 1. Brivaracetam: a rational drug discovery success story - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 3. Brivaracetam: a rational drug discovery success story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis of tert-Butyl (1-aminopentan-3-yl)carbamate Hydrochloride

Introduction: The Significance of Chiral 1,3-Diamines

Chiral 1,3-diamines are privileged structural motifs integral to a vast array of pharmaceuticals, natural products, and advanced materials.[1][2] Their unique stereochemical arrangement and bidentate nature make them exceptional chiral ligands in asymmetric catalysis and versatile building blocks for complex molecule synthesis.[2][3][4] tert-Butyl (1-aminopentan-3-yl)carbamate, as its hydrochloride salt, is a valuable C5-chain chiral synthon. The presence of two distinct amine functionalities, one primary and one protected as a carbamate, allows for orthogonal chemical manipulation, making it a highly sought-after intermediate in drug discovery and development.

This guide provides an in-depth exploration of robust and field-proven strategies for the asymmetric synthesis of this target molecule. We will move beyond simple procedural lists to dissect the underlying principles and rationale for key experimental choices, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.

Strategic Overview: Pathways to Stereocontrol

Achieving high stereoselectivity in the synthesis of 1,3-diamines requires precise control over the formation of one or two stereocenters. The primary challenge lies in effectively differentiating the prochiral faces of a planar intermediate or controlling the trajectory of a reagent relative to an existing stereocenter. We will focus on two of the most powerful and widely adopted strategies in modern asymmetric synthesis: Catalytic Asymmetric Hydrogenation and Chiral Auxiliary-Mediated Synthesis.

Caption: High-level retrosynthetic analysis for the target chiral 1,3-diamine.

Strategy A: Catalytic Asymmetric Hydrogenation of Prochiral Enamines

Catalytic asymmetric hydrogenation (AH) represents one of the most efficient, atom-economical, and "green" methods for producing chiral amines.[5][6] This approach involves the reduction of a prochiral C=C or C=N bond using molecular hydrogen in the presence of a chiral transition-metal catalyst, typically based on Iridium or Rhodium.[6][7]

Rationale and Mechanistic Insight

The success of this strategy hinges on the design of the chiral ligand coordinated to the metal center. The ligand, often a bidentate phosphine, creates a chiral environment around the metal, forcing the substrate to coordinate in a specific orientation. This pre-organization dictates which face of the double bond is exposed to hydrogenation, leading to the preferential formation of one enantiomer. The choice of an Iridium-based catalyst is often favored for the direct hydrogenation of imines and related substrates due to its high activity and selectivity.[6]

Caption: Experimental workflow for the asymmetric hydrogenation strategy.

Detailed Experimental Protocol

Step 1: Synthesis of the Prochiral Enamine Precursor

-

To a solution of tert-butyl (3-oxopentyl)carbamate (1.0 equiv) in anhydrous methanol (0.5 M) in a flame-dried, argon-purged round-bottom flask, add ammonium acetate (5.0 equiv).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Cool the reaction to 0 °C and add sodium cyanoborohydride (1.5 equiv) portion-wise over 15 minutes. Causality: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion in situ without significantly reducing the ketone, favoring the formation of the enamine mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude enamine precursor, which is used directly in the next step.

Step 2: Asymmetric Hydrogenation

-

In a glovebox, charge a high-pressure reactor vessel with the chiral iridium catalyst, such as [Ir(COD)Cl]₂ (0.5 mol%), and a suitable chiral phosphine ligand (e.g., (R)-SegPhos, 1.1 mol%).

-

Add degassed anhydrous dichloromethane (DCM) to dissolve the catalyst complex.

-

Add the crude enamine precursor (1.0 equiv) dissolved in degassed DCM to the reactor.

-

Seal the reactor, remove it from the glovebox, and purge with argon gas, followed by three cycles of pressurizing with H₂ (5 bar) and venting.

-

Pressurize the reactor to 50 bar with H₂ and stir vigorously at 30 °C for 24 hours. Causality: High pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate. The choice of ligand and solvent is critical for achieving high enantioselectivity and must be optimized.[5]

-

After 24 hours, carefully vent the reactor and purge with argon.

-

Concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography (SiO₂, gradient elution, e.g., 0-10% MeOH in DCM) to afford the enantiomerically enriched tert-butyl (1-aminopentan-3-yl)carbamate.

Step 3: Salt Formation

-

Dissolve the purified diamine in anhydrous 1,4-dioxane (0.2 M).

-

Add a 4 M solution of HCl in 1,4-dioxane (1.1 equiv) dropwise with stirring.

-

A white precipitate will form. Stir the suspension for 1 hour at room temperature.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the target hydrochloride salt.

Data Summary

| Parameter | Condition | Rationale / Reference |

| Catalyst System | [Ir(COD)(ligand)]BARF | Iridium is highly effective for imine/enamine reduction.[7] |

| Chiral Ligand | (R,R)-f-Binaphane | Provides high enantioselectivity for N-alkyl imines.[8] |

| Pressure | 50-80 bar H₂ | Ensures sufficient H₂ concentration for efficient reaction. |

| Solvent | Degassed DCM or Toluene | Aprotic solvents are preferred to avoid catalyst deactivation. |

| Temperature | 25-40 °C | Mild conditions to preserve enantioselectivity. |

| Expected Yield | 75-90% | Based on typical performance of this catalytic system. |

| Expected ee | >95% | Chiral HPLC analysis is required for confirmation. |

Strategy B: Diastereoselective Reduction of a tert-Butanesulfinamide (Ellman's Auxiliary) Derived Imine

The use of a chiral auxiliary is a classic and highly reliable strategy for asymmetric synthesis. tert-Butanesulfinamide, developed by Ellman, is an exceptionally effective chiral amine reagent for the synthesis of a broad range of chiral amines.[9]

Rationale and Mechanistic Insight

This method involves two key steps: condensation of an achiral ketone with the chiral sulfinamide to form a chiral N-sulfinyl imine, followed by a diastereoselective reduction. The stereochemical outcome of the reduction is controlled by the bulky tert-butylsulfinyl group, which effectively shields one face of the C=N bond. The reducing agent (e.g., a hydride) is directed to attack from the less sterically hindered face, leading to the formation of one major diastereomer.[10] The auxiliary can then be easily cleaved under acidic conditions.

Caption: Mechanism overview for the chiral auxiliary-mediated synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of the Chiral N-Sulfinyl Imine

-

To a flame-dried round-bottom flask under argon, add tert-butyl (3-oxopentyl)carbamate (1.0 equiv) and (R)-tert-butanesulfinamide (1.05 equiv).

-

Add anhydrous tetrahydrofuran (THF) (0.4 M) to dissolve the solids.

-

Add titanium(IV) ethoxide (Ti(OEt)₄, 2.0 equiv) dropwise via syringe. Causality: Ti(OEt)₄ acts as a potent Lewis acid and water scavenger, driving the condensation equilibrium to completion, which is often slow without a catalyst.

-

Heat the mixture to 65 °C and stir for 5-8 hours. Monitor the reaction by TLC until the starting ketone is fully consumed.

-

Cool the reaction to room temperature and pour it slowly into an equal volume of brine with rapid stirring.

-

Filter the resulting suspension through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude chiral N-sulfinyl imine is typically of sufficient purity for the next step.

Step 2: Diastereoselective Reduction

-

Dissolve the crude N-sulfinyl imine (1.0 equiv) in anhydrous THF (0.2 M) and cool the solution to -48 °C in a dry ice/acetonitrile bath. Causality: Low temperature enhances the diastereoselectivity of the reduction by minimizing the kinetic energy of the system, which magnifies the energetic difference between the two possible transition states.

-

Add sodium borohydride (NaBH₄, 3.0 equiv) portion-wise. Stir the reaction at -48 °C for 4 hours.

-

Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and add ethyl acetate.

-

Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by flash column chromatography (SiO₂, gradient elution, e.g., 20-80% EtOAc in hexanes) to yield the Boc- and sulfinyl-protected 1,3-diamine as a single major diastereomer.

Step 3: Auxiliary Cleavage and Salt Formation

-

Dissolve the purified product (1.0 equiv) in anhydrous methanol (0.2 M).

-

Add a 4 M solution of HCl in 1,4-dioxane (3.0 equiv) and stir the mixture at room temperature for 1 hour.

-

Monitor the cleavage of both the sulfinyl and Boc groups by LC-MS. If cleavage is incomplete, gentle warming may be required. Note: For selective cleavage of the sulfinyl group only, stoichiometric HCl in methanol is typically sufficient, leaving the Boc group intact.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with cold diethyl ether to induce precipitation.

-

Collect the white solid by vacuum filtration, wash with ether, and dry under high vacuum to afford the final diamine dihydrochloride salt. (If selective cleavage was performed, a subsequent Boc protection of the primary amine might be necessary before final deprotection/salt formation).

Data Summary

| Parameter | Condition | Rationale / Reference |

| Chiral Auxiliary | (R)-tert-Butanesulfinamide | Commercially available, reliable, and high-yielding.[9] |

| Condensation Agent | Ti(OEt)₄ | Efficiently promotes imine formation and removes water. |

| Reducing Agent | NaBH₄ or L-Selectride® | NaBH₄ is cost-effective; L-Selectride can offer higher dr. |

| Reduction Temp. | -78 °C to -48 °C | Lower temperatures maximize diastereoselectivity. |

| Cleavage Reagent | HCl in Dioxane/Methanol | Cleanly removes the sulfinyl group. |

| Expected Yield | 65-80% (over 2 steps) | Typical for multi-step auxiliary-based sequences. |

| Expected dr | >95:5 | Determined by ¹H NMR or HPLC analysis of the crude product. |

Conclusion

The asymmetric synthesis of tert-butyl (1-aminopentan-3-yl)carbamate hydrochloride can be achieved with high efficiency and stereocontrol using modern synthetic methodologies. Catalytic asymmetric hydrogenation offers an elegant and atom-economical route, ideal for large-scale synthesis, provided that catalyst screening and optimization are performed. The chiral auxiliary-based approach provides a robust and predictable alternative that is often easier to implement on a lab scale, relying on substrate control to achieve high diastereoselectivity. The choice between these strategies will depend on factors such as scale, cost, available equipment (e.g., high-pressure reactors), and the specific stereoisomer required. Both protocols detailed herein provide a solid foundation for researchers to access this valuable chiral building block.

References

-

1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry. Available at: [Link][3][11]

-

Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis - ChemRxiv. Available at: [Link][4]

-

Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC - NIH. Available at: [Link][1]

-

Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. Natural Product Reports. Available at: [Link][12]

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link][5]

-

Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. ResearchGate. Available at: [Link]

-

A diversity of recently reported methodology for asymmetric imine reduction. Organic & Biomolecular Chemistry. Available at: [Link][8]

-

Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols. Available at: [Link][9]

-

Synthetic methods for 1,3-diamines. ResearchGate. Available at: [Link][2]

-

Enantioselective Total Syntheses of (−)-Palau′amine, (−)- Axinellamines, and (−)-Massadines - PMC - NIH. Available at: [Link]

-

Asymmetric Synthesis of 1,3-Diamines. Aleph. Available at: [Link][10]

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC - NIH. Available at: [Link][6]

- Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents.

-

Enantioselective Synthesis of 3‐Amino‐3'‐carbazole Oxindole Derivatives via Friedel‐Crafts Aminoalkylation Reaction. ResearchGate. Available at: [Link]

-

Proline-Catalyzed Asymmetric Synthesis of syn- and anti-1,3-Diamines. ACS Publications. Available at: [Link][13]

-

Amine synthesis by imine reduction - Organic Chemistry Portal. Available at: [Link][7]

Sources

- 1. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amine synthesis by imine reduction [organic-chemistry.org]

- 8. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]

- 9. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. alephfiles.rtu.lv [alephfiles.rtu.lv]

- 11. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Coupling Reactions of tert-Butyl (1-aminopentan-3-yl)carbamate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride is a valuable bifunctional building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a primary amine and a Boc-protected primary amine, allows for selective and sequential chemical modifications. This attribute makes it particularly useful in the construction of complex molecules, including peptidomimetics, small molecule inhibitors, and as a linker in Proteolysis Targeting Chimeras (PROTACs). The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the amino groups is central to its utility, offering stability under a variety of reaction conditions while allowing for facile deprotection under acidic conditions. This guide provides an in-depth exploration of the key coupling reactions of tert-butyl (1-aminopentan-3-yl)carbamate hydrochloride, complete with detailed protocols, mechanistic insights, and practical considerations for its effective use in research and drug development.

Physicochemical Properties

A clear understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis.

| Property | Value | Source |

| CAS Number | 1131594-84-7 | [1] |

| Molecular Formula | C₁₀H₂₃ClN₂O₂ | [1] |

| Molecular Weight | 238.76 g/mol | [1] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in water, methanol, and DMSO | General knowledge |

Core Concepts: The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry and the synthesis of complex amines. Its widespread use stems from its ability to be readily introduced and selectively removed under conditions that do not affect other common protecting groups.

Key Features of the Boc Group:

-

Stability: The Boc group is stable to a wide range of nucleophiles, bases, and catalytic hydrogenation conditions.

-

Acid Lability: It is easily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

This orthogonality is crucial when designing multi-step synthetic routes, as it allows for the selective deprotection of one functional group in the presence of others.

Amide Bond Formation: A Fundamental Coupling Reaction

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry. The primary amine of tert-butyl (1-aminopentan-3-yl)carbamate hydrochloride can readily participate in amide coupling reactions with carboxylic acids. Given that the starting material is a hydrochloride salt, the addition of a non-nucleophilic base is essential to liberate the free amine for the reaction to proceed.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This is a widely used and reliable method for amide bond formation, known for its mild conditions and suppression of side reactions like racemization.

Reaction Scheme:

A typical EDC/HOBt mediated amide coupling reaction.

Materials:

-

tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride

-

Carboxylic acid of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add EDC (1.2 eq) at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve tert-butyl (1-aminopentan-3-yl)carbamate hydrochloride (1.1 eq) in a minimal amount of DMF or DCM and add DIPEA (2.5 eq).

-

Add the amine solution to the activated carboxylic acid mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Expert Insights:

-

Choice of Base: DIPEA is a common choice as it is a non-nucleophilic hindered base that will not compete with the primary amine in the coupling reaction.

-

Solvent: DMF is often used for less soluble starting materials, while DCM is easier to remove during work-up.

-

Stoichiometry: A slight excess of the amine component is often used to ensure complete consumption of the more valuable carboxylic acid.

Reductive Amination: Forming C-N Bonds with Carbonyls

Reductive amination is a powerful method for the formation of secondary amines from primary amines and aldehydes or ketones. The primary amine of tert-butyl (1-aminopentan-3-yl)carbamate hydrochloride can be effectively alkylated via this two-step, one-pot process.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly well-suited for reductive amination reactions. It is less basic and more selective for the reduction of iminium ions over carbonyls compared to other borohydrides like sodium borohydride.[2][3]

Reaction Workflow:

Workflow for reductive amination using STAB.

Materials:

-

tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride

-

Aldehyde or ketone of interest

-

Sodium triacetoxyborohydride (STAB)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of tert-butyl (1-aminopentan-3-yl)carbamate hydrochloride (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE, add DIPEA (2.2 eq).

-

Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Trustworthiness and Self-Validation:

-

Monitoring Iminium Formation: For challenging substrates, it can be beneficial to monitor the formation of the iminium ion by ¹H NMR before the addition of the reducing agent.

-

pH Control: The reaction is typically run under neutral or slightly acidic conditions to favor iminium ion formation. The use of the hydrochloride salt of the amine and a base like DIPEA helps to buffer the reaction.

Synthesis of Urea Derivatives

The primary amine of tert-butyl (1-aminopentan-3-yl)carbamate hydrochloride can also be used to synthesize urea derivatives, which are prevalent motifs in many biologically active compounds.[4]

Protocol 3: Urea Formation via Reaction with an Isocyanate

The reaction of a primary amine with an isocyanate is a highly efficient and straightforward method for the synthesis of ureas.

Reaction Overview:

General scheme for urea synthesis.

Materials:

-

tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride

-

Isocyanate of interest

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve tert-butyl (1-aminopentan-3-yl)carbamate hydrochloride (1.0 eq) in anhydrous DCM and add DIPEA (2.2 eq). Stir for 15 minutes at room temperature.

-

Cool the solution to 0 °C and add a solution of the isocyanate (1.05 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Causality in Experimental Choices:

-

Dropwise Addition: The dropwise addition of the isocyanate is recommended to control the reaction temperature, as the reaction is often exothermic.

-

Anhydrous Conditions: Isocyanates are sensitive to moisture, so the use of anhydrous solvents and a dry atmosphere is crucial for obtaining high yields.

Applications in Fragment-Based Drug Discovery

tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride and its derivatives are valuable fragments in fragment-based drug discovery (FBDD).[5][6] The bifunctional nature of this molecule allows for its incorporation into larger, more complex structures through the coupling reactions described above. By exploring the chemical space around this core, researchers can optimize the binding affinity and pharmacokinetic properties of lead compounds.

Conclusion

tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride is a versatile and valuable building block for the synthesis of a wide range of nitrogen-containing compounds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, from fundamental research to the development of novel therapeutics. A thorough understanding of the principles behind each reaction, coupled with careful experimental execution, will ensure successful and reproducible results.

References

Sources

- 1. chemscene.com [chemscene.com]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]